molecular formula C27H29N5O3 B611923 Zanubrutinib CAS No. 1691249-45-2

Zanubrutinib

Número de catálogo B611923
Número CAS: 1691249-45-2
Peso molecular: 471.561
Clave InChI: RNOAOAWBMHREKO-QFIPXVFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Zanubrutinib is a chemotherapy drug used to treat certain types of B-cell cancers . These cancers affect B-lymphocytes, a type of white blood cell that helps you fight off infection . It is used to treat mantle cell lymphoma (MCL) in adults who have received at least one previous treatment for their cancer . This medicine is also used to treat Waldenström macroglobulinemia (WM) and marginal zone lymphoma (MZL) that has come back (relapsed) or did not respond to the treatment .


Synthesis Analysis

Zanubrutinib was originally developed by applying a structure-activity strategy to enhance the specificity as well as enzymatic and pharmacokinetic properties . Preclinical studies confirmed greater specificity and better bioavailability of zanubrutinib compared with that of ibrutinib .


Molecular Structure Analysis

The molecular formula of Zanubrutinib is C27H29N5O3 . The exact mass is 471.23 and the molecular weight is 471.561 .


Chemical Reactions Analysis

Zanubrutinib was developed by applying a structure-activity strategy to enhance the specificity as well as enzymatic and pharmacokinetic properties . Preclinical studies confirmed greater specificity and better bioavailability of zanubrutinib compared with that of ibrutinib .


Physical And Chemical Properties Analysis

The molecular formula of Zanubrutinib is C27H29N5O3 . The exact mass is 471.23 and the molecular weight is 471.561 . The elemental analysis shows that it contains C, 68.77; H, 6.20; N, 14.85; O, 10.18 .

Aplicaciones Científicas De Investigación

1. Treatment of B-cell Malignancies

  • Summary of Application : Zanubrutinib, a next-generation Bruton tyrosine kinase (BTK) inhibitor, has been used in the treatment of patients with B-cell malignancies. It has shown significant advances in the treatment of diseases such as chronic lymphocytic leukemia, mantle cell lymphoma, marginal zone lymphoma, and Waldenström macroglobulinemia .
  • Methods of Application : Zanubrutinib was developed by applying a structure-activity strategy to enhance the specificity as well as enzymatic and pharmacokinetic properties .
  • Results or Outcomes : Preliminary clinical results indicated activity in B-cell malignancies together with an improved safety profile .

2. Treatment of Secondary CNS Relapse in Diffuse Large B-Cell Lymphoma

  • Summary of Application : Zanubrutinib has been used in the treatment of secondary CNS relapse in patients with Diffuse Large B-Cell Lymphoma (DLBCL) .
  • Methods of Application : A multicenter retrospective study was performed to evaluate the efficacy and safety of Zanubrutinib-containing regimens for salvage treatment in relapsed DLBCL patients with CNS involvement .
  • Results or Outcomes : The study showed a response in 71.4% of patients, with the median Progression-Free Survival (PFS) being 6.6 months .

3. Treatment of Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma

  • Summary of Application : Zanubrutinib has shown effectiveness and safety in clinical trials such as SEQUOIA and ALPINE in chronic lymphocytic leukemia and small lymphocytic lymphoma (CLL/SLL) .
  • Methods of Application : Clinical trials were conducted to evaluate the efficacy and safety profile of zanubrutinib monotherapy .
  • Results or Outcomes : The trials demonstrated the confirmed effectiveness and safety of zanubrutinib .

4. Treatment of Relapsed/Refractory Marginal Zone Lymphoma

  • Summary of Application : Zanubrutinib has been used in the treatment of patients with relapsed/refractory marginal zone lymphoma (R/R MZL) .
  • Methods of Application : The phase 2 MAGNOLIA study was conducted to evaluate the efficacy and safety of zanubrutinib in patients with R/R MZL .
  • Results or Outcomes : Zanubrutinib demonstrated efficacy (overall response rate [ORR], 68.2%; complete response [CR], 25.8%) and a favorable safety/tolerability profile .

5. Treatment of Chronic Lymphocytic Leukemia (CLL) with Enhanced Efficacy

  • Summary of Application : Zanubrutinib has shown enhanced efficacy in the treatment of Chronic Lymphocytic Leukemia (CLL) compared to other treatments .
  • Methods of Application : The SEQUOIA study demonstrated that Zanubrutinib significantly prolonged progression-free survival (PFS) when compared to bendamustine–rituximab (BR) in treatment-naive CLL patients .
  • Results or Outcomes : The study showed that Zanubrutinib has an improved safety profile as well as enhanced clinical efficacy .

6. Treatment of Various B-cell Malignancies

  • Summary of Application : Zanubrutinib is approved for various B-cell malignancies in multiple countries .
  • Methods of Application : Zanubrutinib was developed by applying a structure-activity strategy to enhance the specificity as well as enzymatic and pharmacokinetic properties .
  • Results or Outcomes : Clinical trials have confirmed the greater specificity and better bioavailability of Zanubrutinib compared with that of Ibrutinib, which supported the initiation of clinical trials in humans .

7. Real-World Outcomes of Zanubrutinib Monotherapy in Chronic Lymphocytic Leukemia

  • Summary of Application : Zanubrutinib has demonstrated confirmed effectiveness and safety in clinical trials such as SEQUOIA and ALPINE in chronic lymphocytic leukemia and small lymphocytic lymphoma (CLL/SLL). This study reported the first real-world data of zanubrutinib monotherapy in Chinese CLL patients .
  • Methods of Application : From Aug. 2020 to Mar. 2023, CLL patients received zanubrutinib monotherapy for at least 3 months in 7 medical centers in Shanghai .
  • Results or Outcomes : With a median follow-up time of 21.8 months, the overall response rate (ORR) of the entire cohort was 93.5%. The estimated progression-free survival (PFS) and overall survival (OS) rates at 24 months in the entire cohort were 79.6% and 94.2%, respectively .

8. Zanubrutinib: Past, Present, and Future

  • Summary of Application : Zanubrutinib, a next-generation Bruton tyrosine kinase (BTK) inhibitor, has provided significant advances in the treatment of patients with B-cell malignancies .
  • Methods of Application : Zanubrutinib was developed by applying a structure-activity strategy to enhance the specificity as well as enzymatic and pharmacokinetic properties .
  • Results or Outcomes : Preliminary clinical results indicated activity in B-cell malignancies together with an improved safety profile .

Safety And Hazards

Zanubrutinib may cause bleeding problems or heart rhythm problems . It may also decrease your body’s ability to fight an infection . It should be used with caution in patients with severe liver disease .

Direcciones Futuras

Zanubrutinib is currently approved for various B-cell malignancies in multiple countries . The clinical program of zanubrutinib has expanded significantly, with ongoing studies in a wide range of hemato-oncological diseases and in combination with many other therapies . The commitment to finding improved treatment options should always run parallel to patient care .

Propiedades

IUPAC Name

(7S)-2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOAOAWBMHREKO-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC(CC1)[C@@H]2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026208
Record name Zanubrutinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bruton's tyrosine kinase (BTK) is a non-receptor kinase and a signalling molecule for the B cell receptors expressed on the peripheral B cell surface. The BCR signalling pathway plays a crucial role in normal B-cell development but also the proliferation and survival of malignant B cells in many B cell malignancies, including mantle-cell lymphoma (MCL). Once activated by upstream Src-family kinases, BTK phosphorylates phospholipase-Cγ (PLCγ), leading to Ca2+ mobilization and activation of NF-κB and MAP kinase pathways. These downstream cascades promote the expression of genes involved in B cell proliferation and survival. The BCR signalling pathway also induces the anti-apoptotic protein Bcl-xL and regulates the integrin α4β1 (VLA-4)-mediated adhesion of B cells to vascular cell adhesion molecule-1 (VCAM-1) and fibronectin via BTK. Apart from the direct downstream signal transduction pathway of B cells, BTK is also involved in chemokine receptor, Toll-like receptor (TLR) and Fc receptor signalling pathways. Zanubrutinib inhibits BTK by forming a covalent bond with cysteine 481 residue in the adenosine triphosphate (ATP)–binding pocket of BTK, which is the enzyme's active site. This binding specificity is commonly seen with other BTK inhibitors. Due to this binding profile, zanubrutinib may also bind with varying affinities to related and unrelated ATP-binding kinases that possess a cysteine residue at this position. By blocking the BCR signalling pathway, zanubrutinib inhibits the proliferation, trafficking, chemotaxis, and adhesion of malignant B cells, ultimately leading to reduced tumour size. Zanubrutinib was also shown to downregulate programmed death-ligand 1 (PD-1) expression and cytotoxic T lymphocyte-associated antigen-4 (CTLA-4) on CD4+ T cells.
Record name Zanubrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Zanubrutinib

CAS RN

1691249-45-2
Record name (7S)-4,5,6,7-Tetrahydro-7-[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1691249-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zanubrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1691249452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zanubrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zanubrutinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZANUBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG9MHG098Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
JR Brown, B Eichhorst, P Hillmen… - … England Journal of …, 2023 - Mass Medical Soc
… course of therapy to receive zanubrutinib or ibrutinib until the occurrence of … zanubrutinib was noninferior to ibrutinib. If noninferiority was established, the superiority of zanubrutinib was …
Number of citations: 106 www.nejm.org
CS Tam, J Trotman, S Opat, JA Burger… - Blood, The Journal …, 2019 - ashpublications.org
… In this study, zanubrutinib was tolerable and demonstrated … Zanubrutinib, ibrutinib, and other active BTK inhibitors … , we conducted a phase 1 study of zanubrutinib to evaluate its safety, …
Number of citations: 297 ashpublications.org
M Shadman, IW Flinn, MY Levy, RF Porter… - The Lancet …, 2023 - thelancet.com
Background We hypothesised that zanubrutinib, a highly selective next-generation Bruton tyrosine kinase (BTK) inhibitor, would be a safe and active treatment for patients intolerant of …
Number of citations: 20 www.thelancet.com
CS Tam, K Giannopoulos, W Jurczak, M Šimkovič… - Blood, 2021 - Elsevier
Background: Zanubrutinib (zanu) is a selective next-generation Bruton tyrosine kinase (BTK) inhibitor designed to have high specificity for BTK and minimize off-target effects (Guo, J …
Number of citations: 30 www.sciencedirect.com
CS Tam, T Robak, P Ghia, BS Kahl, P Walker… - Blood, 2019 - Elsevier
… In an early phase study, zanubrutinib demonstrated … (17p) CLL/SLL treated with zanubrutinib (160 mg twice daily). Adult … had received ≥1 dose of zanubrutinib and were included in the …
Number of citations: 36 www.sciencedirect.com
A Tedeschi, E Ferrant, IW Flinn, CS Tam, P Ghia… - Blood, 2021 - Elsevier
… Here, we present early results for patients with TN del(17p) CLL/SLL receiving zanubrutinib … treated with zanubrutinib (160 mg twice daily) for 3 mos followed by zanubrutinib (same …
Number of citations: 24 www.sciencedirect.com
JR Brown, T Robak, P Ghia, BS Kahl, P Walker… - Blood, 2020 - Elsevier
Background: Patients (pts) with CLL/SLL whose tumor exhibits the deletion of chromosome 17p13. 1 [del (17p)] have an unfavorable prognosis and respond poorly to standard …
Number of citations: 26 www.sciencedirect.com
M Shadman, IW Flinn, MY Levy, R Porter, JM Burke… - Blood, 2021 - Elsevier
Background: Bruton tyrosine kinase inhibitors (BTKis) are important tools to treat B-cell malignancies. However, duration of treatment may be limited by adverse events (AEs). …
Number of citations: 21 www.sciencedirect.com
JM Rhodes, AR Mato - Drug Design, Development and Therapy, 2021 - Taylor & Francis
… BTK inhibitor zanubrutinib and its use in the treatment of CLL. … study zanubrutinib in combination with venetoclax, which will further our understanding of how to best use zanubrutinib in …
Number of citations: 13 www.tandfonline.com
CS Tam, JR Brown, BS Kahl, P Ghia… - The Lancet …, 2022 - thelancet.com
… We compared zanubrutinib with bendamustine–rituximab to determine its effectiveness as … Patients with del(17)(p13·1) were enrolled in group C and received zanubrutinib. Zanubrutinib …
Number of citations: 83 www.thelancet.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.